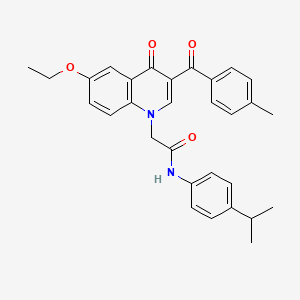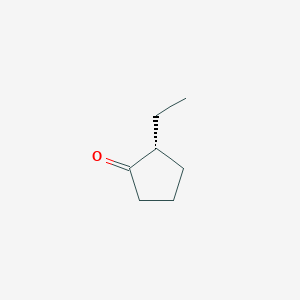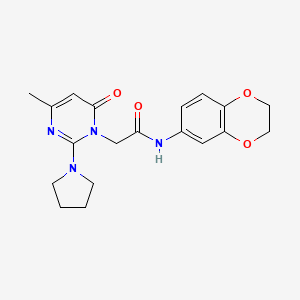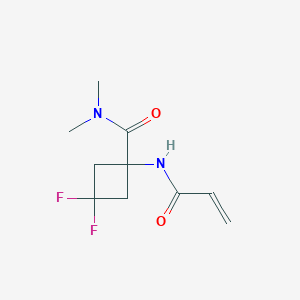
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in the biosynthesis of polyamines, essential compounds for cell proliferation and differentiation.
Mechanism of Action
DFMO works by inhibiting the enzyme ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential compounds for cell proliferation and differentiation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces the production of polyamines, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of polyamine levels. DFMO has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis. However, DFMO also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on DFMO, including:
1. Development of new formulations with improved solubility and bioavailability.
2. Evaluation of DFMO in combination with other drugs for cancer therapy.
3. Investigation of the potential neuroprotective effects of DFMO in animal models of neurodegenerative disorders.
4. Development of new analogs of DFMO with improved potency and selectivity.
5. Investigation of the potential anti-inflammatory effects of DFMO in animal models of inflammatory diseases.
In conclusion, DFMO is a promising compound with potential therapeutic uses in various diseases. Its well-characterized mechanism of action and its ability to inhibit cell proliferation and induce apoptosis make it a valuable tool for research in cancer, parasitic infections, and neurodegenerative disorders. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
DFMO can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with N,N-dimethylformamide to form N,N-dimethyl-2,2-difluoroethylamine, which is then reacted with cyclobutanone to form the desired product.
Scientific Research Applications
DFMO has been extensively studied in preclinical and clinical studies for its potential therapeutic uses in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. DFMO has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. DFMO has also been shown to have anti-parasitic properties, making it a potential treatment for diseases such as African sleeping sickness. Additionally, DFMO has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
3,3-difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-4-7(15)13-9(8(16)14(2)3)5-10(11,12)6-9/h4H,1,5-6H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBHDMGZCRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC(C1)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N,N-dimethyl-1-(prop-2-enoylamino)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

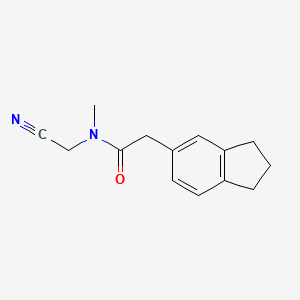
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)
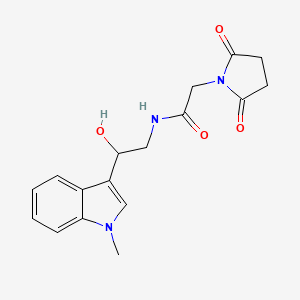
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)
![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)
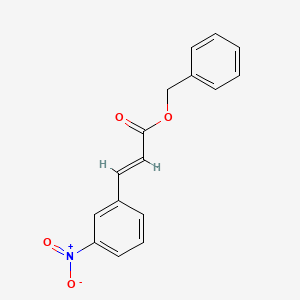

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)
